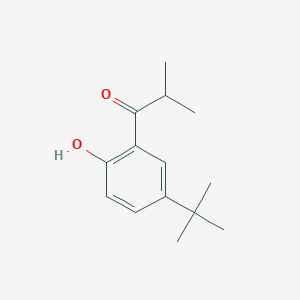
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylpropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of tert-butylphenol with methylpropanone under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or other reducing agents.
Substitution: Substitution reactions can occur at the hydroxyphenyl group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution can introduce new functional groups.
科学研究应用
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress modulation and enzyme inhibition .
相似化合物的比较
tert-Butyl hydroperoxide: Shares the tert-butyl group and is used in oxidation reactions.
tert-Butyl alcohol: Another compound with a tert-butyl group, used as a solvent and intermediate.
tert-Butyl esters: Commonly used in organic synthesis for introducing tert-butyl groups.
生物活性
The compound 1-(5-(tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one, often referred to as a phenolic derivative, has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its antimicrobial, antioxidant, and cytotoxic properties, alongside relevant case studies and data tables.
Antioxidant Activity
Research indicates that the presence of the tert-butyl group significantly enhances the antioxidant properties of phenolic compounds. A study demonstrated that derivatives with this group exhibited marked increases in antioxidative activity compared to their methoxy counterparts . The antioxidant activity can be quantitatively assessed using various assays, such as DPPH radical scavenging activity.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate its effectiveness.
Table 2: Antimicrobial Activity
Cytotoxicity Studies
Cytotoxicity assessments have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines. A notable study highlighted its potential against U937 cells, where it displayed an antiproliferative effect with an IC50 value of approximately 16.23 µM . The structure-activity relationship (SAR) suggests that the tert-butyl group enhances cytotoxicity through increased lipophilicity.
Table 3: Cytotoxicity Data
Case Studies
A case study involving the synthesis and biological evaluation of phenolic antioxidants demonstrated that compounds similar to this compound showed significant protective effects against oxidative stress in cellular models. The study concluded that these compounds could serve as potential therapeutic agents in oxidative stress-related diseases .
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)13(16)11-8-10(14(3,4)5)6-7-12(11)15/h6-9,15H,1-5H3 |
InChI 键 |
ACTIEFYUVSDDMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















